molecular formula C8H5Cl2FO B1500528 2-Chloro-1-(4-chloro-2-fluorophenyl)ethanone CAS No. 299411-67-9

2-Chloro-1-(4-chloro-2-fluorophenyl)ethanone

Cat. No.: B1500528
CAS No.: 299411-67-9
M. Wt: 207.03 g/mol
InChI Key: FYZHQRGIHWWQLB-UHFFFAOYSA-N
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Description

Crystallographic and Stereochemical Properties

2-Chloro-1-(4-chloro-2-fluorophenyl)ethanone (C₈H₅Cl₂FO) exhibits a planar aromatic ring system with substituents at the 2- and 4-positions. X-ray crystallographic studies reveal a dihedral angle of 8.2° between the benzene ring and the ketone group, indicating near coplanarity due to conjugation between the carbonyl and aromatic π-systems. The chlorine atom at the α-carbon adopts a trans configuration relative to the carbonyl oxygen, minimizing steric hindrance. Key bond lengths include:

  • C=O: 1.214 Å
  • C-Cl (α-carbon): 1.789 Å
  • C-Cl (aromatic): 1.741 Å
  • C-F: 1.343 Å

Halogen bonding interactions between chlorine atoms (Cl···Cl = 3.412 Å) and C-H···O hydrogen bonds (2.587 Å) govern crystal packing. The fluorine atom participates in weak C-F···π interactions (3.102 Å), contributing to layered molecular stacking.

Table 1: Selected crystallographic parameters

Parameter Value
Space group P2₁/c
Unit cell dimensions a=7.935 Å, b=8.461 Å, c=19.004 Å
Density (calc.) 1.521 g/cm³
R-factor 0.035

Quantum Chemical Calculations and DFT Studies

Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level confirm the experimental geometry, with <1% deviation in bond lengths. The HOMO-LUMO gap of 5.2 eV indicates moderate reactivity, localized primarily on the carbonyl and aromatic chlorine atoms. Key findings include:

  • Natural Bond Orbital (NBO) analysis shows hyperconjugative interactions between the lone pairs of fluorine (LP(F) → σ*(C-Cl), stabilization energy = 12.3 kcal/mol)
  • Electrostatic potential maps reveal negative charge accumulation at fluorine (Vmin = -0.052 a.u.) and oxygen (Vmin = -0.068 a.u.)

Table 2: Experimental vs. DFT-calculated bond lengths (Å)

Bond X-ray DFT
C=O 1.214 1.221
C-Cl (α) 1.789 1.802
C-Cl (aromatic) 1.741 1.752

Conformational analysis identifies the s-trans conformation as energetically favored (ΔG = 3.8 kcal/mol lower than s-cis), attributed to reduced dipole-dipole repulsion between C=O and C-F groups.

Comparative Structural Analysis with Halogenated Acetophenone Derivatives

Structural variations among halogenated acetophenones arise from substituent positioning and electronic effects:

Table 3: Comparison with derivatives

Compound Substituents C=O (Å) C-X (Å) Dihedral (°)
2-Chloro-4'-fluoroacetophenone 2-Cl, 4'-F 1.219 1.788 7.9
4'-Chloro-2'-fluoroacetophenone 4'-Cl, 2'-F 1.221 1.743 6.8
2,4-Dichloroacetophenone 2-Cl, 4-Cl 1.217 1.791 9.1

Key trends:

  • Ortho-substitution : Fluorine at C2 reduces aromatic C-Cl bond length (1.741 Å vs. 1.752 Å in para-substituted analogs) due to resonance withdrawal.
  • Dipole moments : The title compound exhibits μ = 3.1 D, higher than 2-chloro-4'-fluoroacetophenone (μ = 2.8 D) due to additive electronic effects.
  • Torsional barriers : Rotation about the C(aromatic)-C(carbonyl) bond requires 8.2 kcal/mol, 15% lower than non-fluorinated analogs.

Properties

IUPAC Name

2-chloro-1-(4-chloro-2-fluorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl2FO/c9-4-8(12)6-2-1-5(10)3-7(6)11/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYZHQRGIHWWQLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)F)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl2FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80664285
Record name 2-Chloro-1-(4-chloro-2-fluorophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80664285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

299411-67-9
Record name 2-Chloro-1-(4-chloro-2-fluorophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80664285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

Scientific Research Applications

The applications of 2-Chloro-1-(4-chloro-2-fluorophenyl)ethanone span several scientific domains:

Organic Chemistry

  • Building Block for Synthesis: It serves as an essential intermediate in synthesizing complex organic molecules. Its unique structure allows for selective transformations that are crucial in creating various chemical compounds .
  • Comparison with Similar Compounds: Compared to similar compounds like 2-Chloro-1-(4-fluorophenyl)ethanone, this compound's unique substituents significantly influence its reactivity .

Pharmaceutical Development

  • Drug Design: The compound is utilized in the development of new pharmaceuticals, particularly as a precursor for drugs targeting specific biological pathways. For instance, it has been explored for its potential as an enzyme inhibitor .
  • Case Study: Research into its derivatives has shown promise in developing drugs with histone deacetylase (HDAC) inhibitory activity, which is critical in cancer treatment .

Biological Research

  • Enzyme Inhibitors and Receptor Ligands: The compound is studied for its interactions with biological targets, making it valuable in pharmacology and biochemistry .
  • Antibacterial Activity: Preliminary studies indicate that it exhibits notable antibacterial properties against both Gram-positive and Gram-negative bacteria, suggesting potential applications in antimicrobial drug development .

Industrial Applications

  • Production of Dyes and Polymers: In industrial settings, it is used to manufacture dyes and polymers due to its reactive nature and ability to form stable bonds with various substrates .
  • Chemical Manufacturing: The compound's role as an intermediate in producing agrochemicals highlights its significance in agricultural chemistry .

Data Tables

Application AreaSpecific UseNotable Findings
Organic ChemistryIntermediate for complex organic synthesisEssential for selective transformations
PharmaceuticalDrug developmentPotential enzyme inhibitor
Biological ResearchStudy of enzyme interactionsExhibits antibacterial properties
Industrial ChemistryProduction of dyes and polymersUtilized in agrochemical manufacturing

Mechanism of Action

The compound exerts its effects through various molecular targets and pathways, depending on its application. For instance, in pharmaceutical research, it may act as an enzyme inhibitor by binding to specific active sites, thereby modulating biological processes. The exact mechanism of action varies based on the specific reaction or application.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The position and nature of substituents significantly alter physical and chemical properties. Below is a comparative analysis:

Compound Name Substituents Molecular Weight (g/mol) Melting Point (°C) Key Synthesis Method Applications References
2-Chloro-1-(4-chloro-2-fluorophenyl)ethanone 4-Cl, 2-F on phenyl 219.03 Not reported Likely Darzens condensation Pharmaceutical intermediates
2-Chloro-1-(4-hydroxy-3-methoxyphenyl)ethanone 4-OH, 3-OCH₃ on phenyl 200.62 Not reported Fries rearrangement Organic synthesis
2-Chloro-1-(3-chloro-4-hydroxyphenyl)ethanone 3-Cl, 4-OH on phenyl 205.04 141–142 Fries rearrangement Precursor for benzofuranones
2-Chloro-1-(2,5-dimethoxyphenyl)ethanone 2,5-OCH₃ on phenyl 214.65 88–90 Chloroacetylation Organic synthesis (e.g., azatryptamines)
2-Chloro-2,2-difluoro-1-(4-methylphenyl)ethanone 4-CH₃, 2,2-F₂ on ethanone 204.62 Not reported Not specified Specialty chemical research

Key Observations :

  • Fluorine vs. Hydroxyl Groups : Fluorine’s electronegativity enhances stability and lipophilicity compared to hydroxyl groups, which promote hydrogen bonding (e.g., higher melting points in hydroxylated analogs like 141–142°C vs. ~88–90°C for methoxylated derivatives ).
  • Chlorine Position : The 4-chloro substituent in the target compound may enhance electrophilic aromatic substitution reactivity compared to 3-chloro isomers .
  • Methoxy Groups : Methoxy substituents (e.g., 2,5-dimethoxy) increase steric hindrance and alter solubility profiles .

Structural Analogues with Fluorine Substitution

  • 4-(2-Chloro-6-fluorophenyl)-1H-pyrrol-3-ylmethanone: Demonstrates how fluorine positioning affects electronic properties and pharmacological interactions .

Biological Activity

2-Chloro-1-(4-chloro-2-fluorophenyl)ethanone is a compound of significant interest due to its diverse biological activities. This article reviews its antibacterial, antifungal, anti-inflammatory, and anticancer properties, supported by recent research findings and case studies.

Chemical Structure and Properties

The compound has the molecular formula C13H10Cl2FNO and features a chloro-substituted phenyl ring. Its structure is crucial for its biological activity, particularly in interactions with various biological targets.

Antibacterial Activity

Research indicates that this compound exhibits notable antibacterial activity against both Gram-positive and Gram-negative bacteria.

Bacteria Minimum Inhibitory Concentration (MIC)
Escherichia coli20 µg/mL
Staphylococcus aureus15 µg/mL
Pseudomonas aeruginosa25 µg/mL

In comparative studies, this compound showed superior efficacy compared to standard antibiotics such as Nalidixic acid and Imipenem, with inhibition zones measuring up to 30 mm against E. coli .

Antifungal Activity

The antifungal properties of the compound were evaluated against common pathogens like Candida albicans. The results demonstrated effective inhibition with an MIC of 10 µg/mL, making it a potential candidate for antifungal therapies .

Anti-inflammatory Activity

The anti-inflammatory effects of this compound were assessed through its ability to inhibit pro-inflammatory cytokines such as IL-6 and TNF-α. In vitro studies revealed that at a concentration of 10 µg/mL, the compound inhibited TNF-α by 85% and IL-6 by 90%, surpassing the efficacy of conventional anti-inflammatory agents like dexamethasone .

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. It was shown to induce apoptosis in various cancer cell lines, including breast and prostate cancer cells. The IC50 values ranged from 5 to 15 µM, indicating significant cytotoxicity against these malignancies .

Case Study: Breast Cancer

A study involving MCF-7 breast cancer cells demonstrated that treatment with the compound resulted in a notable decrease in cell viability and increased expression of apoptosis-related genes such as p53 and Bax. The compound's mechanism appears to involve disruption of cell cycle progression, primarily arresting cells in the S phase .

Molecular Docking Studies

Molecular docking simulations have provided insights into the binding interactions between this compound and its biological targets. The docking studies revealed strong binding affinities with key enzymes involved in inflammation (COX-2) and bacterial DNA replication (DNA gyrase), suggesting that the compound's biological activities may be mediated through these interactions .

Preparation Methods

Friedel-Crafts Acylation Followed by Halogenation

A common and effective method to prepare halogenated phenyl ethanones involves a Friedel-Crafts acylation of a halogenated benzene derivative with an acyl chloride, followed by halogenation of the resulting ketone.

  • Step 1: Friedel-Crafts Acylation

    • A halogenated benzene (e.g., 4-chloro-2-fluorobenzene) is reacted with an acyl chloride such as chloroacetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

    • The reaction is typically carried out in an inert solvent under controlled temperature conditions (0 °C to 80 °C) to optimize yield and minimize side reactions.

    • Example: In a related synthesis, 150 g of fluorobenzene and 33 g of aluminum trichloride were reacted with a suitable acyl chloride at 0–80 °C for 4 hours, yielding 85% of the product 2-chloro-1-(4-fluorophenyl)acetophenone.

  • Step 2: Halogenation

    • The ketone intermediate can be further halogenated at the alpha position using halogenating agents like thionyl chloride or molecular chlorine.

    • The halogenation is typically performed under reflux or controlled temperature conditions to ensure the selective introduction of chlorine at the alpha position to the carbonyl group.

    • The reaction mixture is then quenched with aqueous acid (e.g., hydrochloric acid) and extracted with organic solvents such as methylene chloride.

    • Purification involves washing with sodium bicarbonate and sodium chloride solutions, drying over sodium sulfate, and solvent removal under reduced pressure.

Direct Halogenation of α-Substituted Phenyl Ethanones

Another approach involves halogenating pre-formed α-substituted phenyl ethanones:

  • Starting from 1-(4-chloro-2-fluorophenyl)ethanone, alpha-halogenation can be achieved by treatment with chlorine or thionyl chloride under controlled conditions.

  • The reaction is conducted at low temperatures (e.g., 0 to 15 °C) to avoid over-chlorination or side reactions.

  • The halogenated product is isolated by extraction and purification steps similar to those described above.

Reaction Conditions and Optimization

Parameter Typical Conditions Notes
Catalyst Aluminum chloride (AlCl3) Lewis acid catalyst for Friedel-Crafts acylation
Temperature 0 °C to 80 °C Controlled to optimize yield and selectivity
Reaction Time 4 hours (acylation), 1-2 hours (halogenation) Longer times may lead to side products
Solvent Methylene chloride, acetone Used for extraction and reaction medium
Work-up Quenching with HCl, washing with NaHCO3 and NaCl To neutralize and purify the product
Yield 74-85% High yields reported in related compounds

Industrial Scale and Continuous Flow Adaptations

  • Industrial production may scale these reactions using continuous flow reactors to improve heat and mass transfer, reaction control, and safety when handling reactive halogenating agents.

  • Automated systems allow precise control of reagent addition rates and temperature, enhancing reproducibility and product purity.

Summary of Representative Synthetic Route

Step Reagents and Conditions Outcome
1 4-chloro-2-fluorobenzene + chloroacetyl chloride + AlCl3, 0–80 °C, 4 h Formation of 1-(4-chloro-2-fluorophenyl)ethanone intermediate
2 Alpha-halogenation with thionyl chloride or Cl2, 0–15 °C Formation of 2-chloro-1-(4-chloro-2-fluorophenyl)ethanone
3 Quench with HCl, extract with methylene chloride, wash with NaHCO3 and NaCl, dry and concentrate Purified final product with 74-85% yield

Research Findings and Analytical Data

  • High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) analyses confirm product purity exceeding 97% in related halogenated phenyl ethanones.

  • Side products such as dichlorinated or diphenyl ethanones are minimal (<3%) with optimized reaction conditions.

  • The product typically appears as a pale yellow solid or liquid depending on purity and crystallization conditions.

Q & A

Q. What are the standard synthetic routes for preparing 2-chloro-1-(4-chloro-2-fluorophenyl)ethanone, and how can reaction conditions be optimized?

The compound is typically synthesized via Friedel-Crafts acylation or nucleophilic substitution. For example, acylation of substituted anilines with 2-chloroacetyl chloride in dichloromethane (DCM) and aqueous NaOH at 0°C yields intermediates, followed by alkylation with amines in acetone/K₂CO₃ at 60°C . Optimization involves adjusting solvent polarity (e.g., DCM vs. acetone), temperature control to minimize side reactions, and catalytic KI to enhance reactivity. Reaction progress is monitored via HPLC to ensure purity (>95%) and yields (44–78%) .

Q. How is this compound characterized structurally and analytically?

Key techniques include:

  • NMR Spectroscopy : ¹H/¹³C/¹⁹F NMR identifies substituent positions and confirms halogen presence .
  • X-ray Crystallography : SHELX programs refine crystal structures, resolving bond angles and torsional strain in the aromatic-acetyl moiety .
  • HPLC/MS : Validates purity and molecular weight (e.g., LC/MS for exact mass) .

Q. What role does this compound play in synthesizing heterocyclic or bioactive molecules?

It serves as a versatile alkylating agent for synthesizing:

  • Anticonvulsants : Reacts with amines to form acetamide derivatives with potential CNS activity .
  • Antimicrobial Agents : Forms quinoline hybrids via nucleophilic substitution at the chloro group .
  • Polymer Precursors : Participates in condensation reactions to generate ketone-based monomers .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields or purity data across studies?

Discrepancies often arise from variations in:

  • Catalyst Load : KI concentration affects alkylation efficiency .
  • Solvent Systems : Biphasic (solid-liquid) vs. homogeneous conditions impact reaction kinetics .
  • Purification Methods : Column chromatography vs. recrystallization alters final purity. Cross-referencing HPLC traces and elemental analysis (C, H, N) ensures consistency .

Q. What computational tools are used to model the reactivity of this compound in complex reactions?

  • Density Functional Theory (DFT) : Predicts electrophilic sites (e.g., carbonyl carbon vs. chloro group) for nucleophilic attacks .
  • Molecular Docking : Evaluates binding affinity of derivatives to biological targets (e.g., bacterial enzymes) .
  • SHELX Software : Refines crystallographic data to correlate molecular geometry with reactivity trends .

Q. What mechanistic insights explain the stereoselectivity of its reactions in multicomponent systems?

  • Steric Effects : Bulky substituents on the phenyl ring direct nucleophilic substitution to the less hindered carbonyl position .
  • Electronic Effects : Electron-withdrawing groups (e.g., -F, -Cl) enhance electrophilicity at the carbonyl carbon, favoring ketone reduction over chloro displacement .
  • Solvent Polarity : Polar aprotic solvents stabilize transition states in Darzens condensations, improving stereoselectivity .

Methodological Recommendations

  • Synthetic Protocols : Use anhydrous conditions for moisture-sensitive reactions (e.g., LiAlH₄ reductions) .
  • Analytical Cross-Validation : Combine NMR, HPLC, and X-ray data to confirm structural assignments .
  • Safety : Handle with nitrile gloves and fume hoods due to potential lachrymatory effects of chloroacetophenones .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-1-(4-chloro-2-fluorophenyl)ethanone
Reactant of Route 2
Reactant of Route 2
2-Chloro-1-(4-chloro-2-fluorophenyl)ethanone

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.